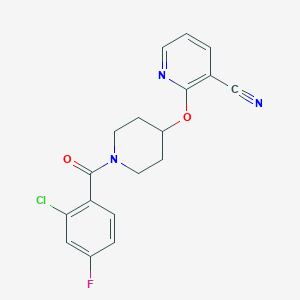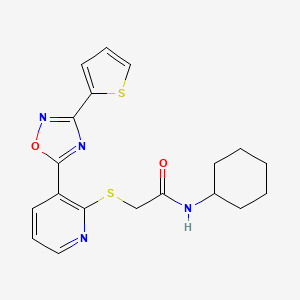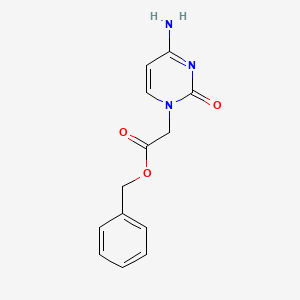
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)naphthalene-1-sulfonamide, also known as TNP-470, is a potent angiogenesis inhibitor that has been extensively studied for its potential therapeutic applications. TNP-470 was first discovered in 1994 by researchers at Takeda Chemical Industries, Ltd. in Japan. Since then, it has been the subject of numerous scientific studies aimed at understanding its synthesis, mechanism of action, and potential applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Behavior : Kang and Kim (1999) investigated the removal of benzotriazole moiety from related tetrahydro-2H-pyrans. They explored the effects of non-bonding electrons in oxygen atoms on the cleavage of certain bonds, providing insights into the chemical behavior of similar compounds (Kang & Kim, 1999).
Coordination Geometry in Cobalt Complexes : Wu et al. (2019) studied the correlation between magnetic anisotropy and coordination geometry in cobalt(ii)-sulfonamide complexes. This research is crucial for understanding the geometric influences in complexes involving sulfonamide structures (Wu et al., 2019).
Structural and Spectroscopic Analysis : Sarojini et al. (2012) conducted X-ray structural, characterization, and HOMO-LUMO analysis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, providing detailed structural and electronic properties of a closely related compound (Sarojini et al., 2012).
Synthesis and Biological Study : Bhandarkar and Khobragade (2015) explored the synthesis of pyrazoline derivatives with sulphonamidoaryl substituent, demonstrating their various biological activities. This study highlights the potential of such compounds in biological applications (Bhandarkar & Khobragade, 2015).
Toxicity and Antioxidant Activity Evaluation : Jasril et al. (2019) investigated the toxicity and antioxidant activity of pyrazoline derivatives. Their research provides insights into the biological effects and potential therapeutic uses of similar compounds (Jasril et al., 2019).
Glutathione Detection and Cell Imaging : Dai et al. (2014) designed a two-photon fluorescent probe based on a naphthalene-pyrazoline fluorophore for detecting glutathione. This research illustrates the application of similar compounds in bioimaging and molecular detection (Dai et al., 2014).
Cyclooxygenase-2 Inhibitors Synthesis : Penning et al. (1997) prepared a series of sulfonamide-containing 1,5-diarylpyrazole derivatives as cyclooxygenase-2 inhibitors, illustrating the therapeutic potential of similar compounds (Penning et al., 1997).
Carbonic Anhydrase Inhibition Study : Büyükkıdan et al. (2017) synthesized and tested sulfonamide derivatives for inhibiting human carbonic anhydrase isozymes. This study demonstrates the pharmacological relevance of sulfonamide compounds in enzyme inhibition (Büyükkıdan et al., 2017).
Wirkmechanismus
Target of action
Sulfonamides, which include the sulfonamide functional group present in this compound, are known to inhibit the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This could potentially be a target of this compound.
Mode of action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, preventing the incorporation of para-aminobenzoic acid (PABA) into the folic acid molecule . This could be a possible mode of action for this compound.
Biochemical pathways
By inhibiting the synthesis of folic acid, sulfonamides prevent the production of necessary nucleotides for DNA and RNA synthesis in bacteria . This could be the affected pathway for this compound.
Pharmacokinetics
Sulfonamides in general are well absorbed in the gastrointestinal tract and are distributed throughout all body tissues .
Result of action
The inhibition of folic acid synthesis leads to a halt in bacterial growth, as they are unable to synthesize necessary nucleic acids .
Action environment
The efficacy and stability of sulfonamides can be influenced by factors such as pH and presence of other substances. For example, some sulfonamides can form insoluble precipitates in acidic urine, leading to crystalluria .
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-25(23,18-7-3-5-14-4-1-2-6-17(14)18)20-15-12-19-21(13-15)16-8-10-24-11-9-16/h1-7,12-13,16,20H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNUEZUSEUOABL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)


acetate](/img/structure/B2566147.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2566149.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B2566150.png)




![(4-(3-Chlorophenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2566155.png)
![3-nitro-N-[3-[(3-nitrobenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2566156.png)
![N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2566160.png)